HJC0197

cAMP signaling PKA Epac

Dissecting cAMP signaling without PKA cross-talk demands isoform-selective tools. HJC0197 (CAS 1383539-73-8) solves this as a cell-permeable dual Epac1/Epac2 antagonist. • Epac2 IC50 = 5.9 µM; inhibits Epac1-mediated Rap1-GDP exchange at 25 µM • No inhibition of type I or II PKA at 25 µM, enabling clean cAMP-Epac pathway attribution • Validated in vivo: 10 µg i.t. attenuates mechanical hyperalgesia reinstatement • Demonstrated utility in pancreatic cancer migration, chondrogenesis, and neuronal plasticity models Supplied with ≥98% purity and rigorous analytical QC. Bulk quantities available upon request.

Molecular Formula C19H21N3OS
Molecular Weight 339.5 g/mol
Cat. No. B607960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHJC0197
SynonymsHJC0197;  HJC-0197;  HJC 0197.
Molecular FormulaC19H21N3OS
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCC3
InChIInChI=1S/C19H21N3OS/c1-12-7-8-13(2)15(9-12)11-24-19-21-17(14-5-3-4-6-14)16(10-20)18(23)22-19/h7-9,14H,3-6,11H2,1-2H3,(H,21,22,23)
InChIKeyQLLWRTHDHRGHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HJC0197: A Cell-Permeable Dual Epac1/2 Antagonist for cAMP Signaling Research Procurement


HJC0197 (CAS 1383539-73-8) is a cell-permeable small molecule antagonist of Exchange protein directly activated by cAMP (Epac) isoforms 1 and 2, belonging to the 5-cyano-6-oxo-1,6-dihydropyrimidine class of Epac inhibitors [1]. It exhibits an IC₅₀ of 5.9 µM for Epac2 and inhibits Epac1-mediated Rap1-GDP exchange activity at 25 µM [1]. The compound serves as a research tool for dissecting cAMP-mediated signaling pathways independent of protein kinase A (PKA), with demonstrated applications in studying pancreatic cancer cell migration, chondrogenesis, and Epac-mediated signaling in various cellular models .

Dual Epac1/2 antagonist without PKA interference
Enables cAMP pathway dissection in cellular models
Cell-permeable small molecule probe
Compatible with Rap1-GDP exchange and migration assays
Cyclopentyl-pyrimidine scaffold with characterized solubility
Supports in vitro and in vivo formulation planning

Why HJC0197 Cannot Be Interchanged with ESI-09 or HJC0350 in Epac Signaling Studies


Epac inhibitors within the same structural class exhibit profound functional divergence that precludes generic substitution. HJC0197 (cyclopentyl-substituted pyrimidine), ESI-09 (non-cyclic nucleotide antagonist), and HJC0350 (Epac2-selective inhibitor) possess distinct isoform selectivity profiles, potency ranges, and off-target signatures [1]. Critically, HJC0197 demonstrates functional antagonism of both Epac1 and Epac2 at 25 µM in cellular Rap1-GDP exchange assays, whereas HJC0350 is Epac2-selective (IC₅₀ = 0.3 µM for Epac2, no inhibition on Epac1) and ESI-09 exhibits different potency ratios (IC₅₀: Epac1 = 3.2 µM, Epac2 = 1.4 µM) . Substitution without accounting for these quantitative differences risks misinterpretation of isoform-specific Epac contributions and confounds cAMP-PKA pathway dissection experiments [2].

HJC0197
Dual Epac1/2 antagonist; functional blockade at 25 µM in cellular assays
ESI-09
Non-cyclic nucleotide antagonist with different isoform potency ratios
Isoform selectivity profile may shift interpretation in Epac1 vs Epac2 experiments
HJC0350
Epac2-selective inhibitor; no measurable Epac1 antagonism
Dual-isoform blockade not achievable; may confound Epac1-dependent pathway analysis

Quantitative Differentiation Evidence for HJC0197 Selection: Head-to-Head and Cross-Study Comparisons


HJC0197 PKA Selectivity Profile: No Inhibition of Type I or II PKA at Functional Concentrations

HJC0197 at 25 µM demonstrates no inhibitory effect on cAMP-induced type I and type II PKA holoenzyme activity in the presence of 100 µM cAMP, in contrast to the established PKA inhibitor H89 (25 µM) which fully suppresses both isoforms under identical conditions [1]. This quantitative selectivity profile enables dissection of Epac-dependent signaling without confounding PKA pathway interference at concentrations sufficient to block Epac-mediated Rap1-GDP exchange.

PKA Selectivity
Head-to-head
HJC0197 25 µM: No PKA I/II inhibition
H89 25 µM: Complete inhibition
Enables Epac-specific pathway interpretation without PKA crosstalk
In vitro holoenzyme assay, 100 µM cAMP, n=3
cAMP signaling PKA Epac selectivity kinase assay

HJC0197 In Vivo Efficacy: Attenuation of BIBO3304-Evoked Mechanical Hyperalgesia Reinstatement in CFA Model

In a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model, intrathecal co-administration of HJC0197 (10 µg) with BIBO3304 (5 µg) significantly attenuated the reinstatement of mechanical hyperalgesia at day 21 post-CFA induction (P < 0.05 vs BIBO alone) [1]. Under identical experimental conditions, ESI-09 (10 µg) and HJC0350 (1 µg) also produced significant attenuation, establishing a cross-comparable in vivo benchmark for Epac inhibitor efficacy in this pain model.

In Vivo Hyperalgesia Model
Reported
Attenuation of mechanical hyperalgesia reinstatement (P < 0.05) with HJC0197 (10 µg i.t.)
Supports in vivo model-response context in CFA inflammatory pain
Cross-study comparison with ESI-09 and HJC0350 available
pain hyperalgesia in vivo pharmacology Epac CFA model

Comparative Epac2 IC₅₀ Values: HJC0197 vs ESI-09 vs HJC0350 Potency Ranking

HJC0197 exhibits an IC₅₀ of 5.9 µM for Epac2, positioning it as a moderate-potency dual Epac1/2 antagonist [1]. By comparison, ESI-09 demonstrates higher potency with IC₅₀ values of 3.2 µM for Epac1 and 1.4 µM for Epac2, while HJC0350 is a highly potent Epac2-selective inhibitor with IC₅₀ of 0.3 µM for Epac2 and no inhibition of Epac1 [1]. This potency hierarchy is critical for dose selection in cellular assays where Epac2 inhibition thresholds differ.

Epac2 IC₅₀ Comparison
Cross-study comparable
HJC0197 IC₅₀ = 5.9 µM
ESI-09 IC₅₀ = 1.4 µM; HJC0350 IC₅₀ = 0.3 µM
Potency ranking supports isoform coverage and dose selection review
In vitro biochemical GEF activity assays
Epac2 IC50 potency inhibitor comparison cAMP

HJC0197 Epac1-Mediated Rap1-GDP Exchange Inhibition: Functional Antagonism at 25 µM

HJC0197 at 25 µM inhibits Epac1-mediated Rap1-GDP exchange activity in the presence of an equal concentration (25 µM) of cAMP, reducing GEF activity to basal levels [1]. This functional antagonism is isoform-specific: HJC0350, an Epac2-selective inhibitor, exhibits no inhibition on Epac1 at comparable concentrations (IC₅₀ = 0.3 µM for Epac2, no Epac1 effect), while ESI-09 inhibits both isoforms but with different potency ratios .

Epac1 Rap1-GDP Exchange
Head-to-head
HJC0197 25 µM: complete inhibition to basal levels
HJC0350: no Epac1 inhibition
Defines dual Epac1/2 functional antagonism; differentiates from Epac2-selective tools
Cell-free GEF assay, 25 µM cAMP
Rap1 GEF activity Epac1 GDP exchange cellular signaling

HJC0197 Structural Differentiation: Cyclopentyl vs Cyclohexyl vs Cyclopropyl Pyrimidine Analogs

HJC0197 (compound 6h in the original SAR series) contains a cyclopentyl substituent on the 5-cyano-6-oxo-1,6-dihydropyrimidine scaffold, distinguishing it from ESI-08 (cyclohexyl) and HJC0198/6g (cyclopropyl) [1]. This cyclopentyl modification yields an Epac2 IC₅₀ of 5.9 µM and confers distinct physicochemical properties including solubility of 68 mg/mL in DMSO and 8 mg/mL in water at 25°C, which differs from the cyclohexyl and cyclopropyl analogs . The cyclopentyl group represents a specific SAR optimization point within the pyrimidine Epac antagonist series.

Cyclopentyl SAR
Class-level inference
Cyclopentyl substitution DMSO solubility 68 mg/mL Water solubility 8 mg/mL
SAR distinction within pyrimidine series; solubility supports formulation planning
Cyclohexyl and cyclopropyl analogs differ in IC₅₀ and solubility
structure-activity relationship SAR pyrimidine Epac inhibitor chemical series

Recommended Application Scenarios for HJC0197 Based on Quantitative Evidence


cAMP-PKA-Epac Pathway Dissection in Cellular Signaling Studies

HJC0197 is optimal for experiments requiring selective blockade of Epac1/2-mediated signaling without PKA pathway interference. Based on direct head-to-head comparison data showing no inhibition of type I or II PKA at 25 µM (unlike H89) [1], HJC0197 enables researchers to attribute cAMP-dependent effects specifically to Epac. This is particularly valuable in systems where both PKA and Epac contribute to cAMP responses, such as insulin secretion studies, cardiac myocyte signaling, and neuronal plasticity assays.

Dual Epac1/2 Inhibition in Rap1-GTPase Functional Studies

For investigations requiring concurrent blockade of both Epac isoforms, HJC0197 provides functional antagonism at 25 µM with demonstrated inhibition of Epac1-mediated Rap1-GDP exchange activity [1]. This dual inhibition profile contrasts with HJC0350 (Epac2-selective) and may be preferable when the relative contributions of Epac1 vs Epac2 are unknown or when both isoforms are expressed in the target cell type . Applications include cancer cell migration assays, endothelial barrier function studies, and Rap1-dependent integrin activation research.

In Vivo Pain Research Using the CFA-Induced Hyperalgesia Model

HJC0197 has been validated in an established in vivo inflammatory pain model, demonstrating significant attenuation of mechanical hyperalgesia reinstatement at 10 µg intrathecal dose [1]. This provides a benchmarked in vivo application with cross-comparability to ESI-09 and HJC0350. Researchers investigating Epac signaling in chronic pain, latent sensitization, or NPY/Y1 receptor-mediated analgesia can reference this quantitative in vivo efficacy data for dose selection and experimental design.

Pancreatic Cancer Cell Migration and Invasion Studies

Literature indicates that Epac inhibition with HJC0197 may prevent pancreatic cancer cell migration and invasion [1]. This application stems from the compound's demonstrated Epac1/2 antagonism and cellular activity in Rap1-GDP exchange assays. While direct comparator data in pancreatic cancer models is limited, the established Epac inhibitory profile supports its use in oncology research focused on cAMP-mediated metastatic signaling pathways.

Application
Selection Property
Validation Focus
cAMP-PKA-Epac pathway dissection
PKA selectivity context
No PKA I/II inhibition at functional concentrations
Dual Epac1/2 functional studies
Epac1/2 dual antagonism
Rap1-GDP exchange blockade at 25 µM
In vivo inflammatory pain model research
CFA hyperalgesia model response
Mechanical hyperalgesia reinstatement attenuation
Cancer cell migration assays
Epac inhibitory profile in tumor models
Pancreatic cancer migration endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for HJC0197

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.